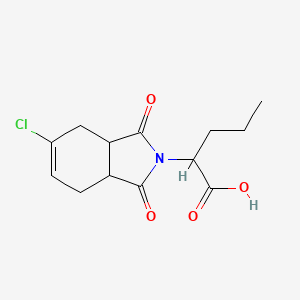![molecular formula C14H4Cl4N4O6 B5089042 4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)
4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione, commonly known as TNDC, is a synthetic compound that has been widely used in scientific research. TNDC is a highly reactive compound that is used in various biochemical and physiological studies.
Mécanisme D'action
TNDC reacts with amino acids and proteins through the formation of a Schiff base. The reaction results in the formation of a yellow-orange compound that can be detected by UV-visible spectroscopy. TNDC can also react with nucleic acids, resulting in the formation of a fluorescent compound that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
TNDC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. TNDC has also been shown to induce oxidative stress and DNA damage in various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TNDC in lab experiments include its high reactivity, sensitivity, and specificity. TNDC can be used in a wide range of biological samples, including blood, urine, and tissue samples. The limitations of using TNDC include its potential toxicity and the need for specialized equipment for detection.
Orientations Futures
There are several future directions for the use of TNDC in scientific research. One potential direction is the development of new TNDC derivatives with improved reactivity and specificity. Another direction is the application of TNDC in the detection and quantification of other biomolecules, such as lipids and carbohydrates. TNDC can also be used in the development of new diagnostic tools for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, TNDC is a synthetic compound that has been widely used in scientific research. It has been used as a reagent for the detection and quantification of various amino acids and proteins. TNDC has several biochemical and physiological effects, including the inhibition of enzyme activity and induction of oxidative stress. The advantages of using TNDC in lab experiments include its high reactivity, sensitivity, and specificity. The limitations of using TNDC include its potential toxicity and the need for specialized equipment for detection. There are several future directions for the use of TNDC in scientific research, including the development of new TNDC derivatives and the application of TNDC in the detection of other biomolecules.
Méthodes De Synthèse
The synthesis of TNDC involves the reaction of 2,4-dinitrophenylhydrazine with tetrachlorophthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of TNDC. The purity of TNDC can be improved by recrystallization and chromatographic purification techniques.
Applications De Recherche Scientifique
TNDC has been widely used in scientific research as a reagent for the detection and quantification of various amino acids and proteins. It has been used as a colorimetric reagent for the determination of amino acids, peptides, and proteins. TNDC has also been used as a fluorescent probe for the detection of proteins and nucleic acids.
Propriétés
IUPAC Name |
4,5,6,7-tetrachloro-2-(2,4-dinitroanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N4O6/c15-9-7-8(10(16)12(18)11(9)17)14(24)20(13(7)23)19-5-2-1-4(21(25)26)3-6(5)22(27)28/h1-3,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKIYZHJICGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)

![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5089069.png)